molecular formula C17H16N2O2 B12810746 7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole CAS No. 57595-90-1

7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole

Cat. No.: B12810746
CAS No.: 57595-90-1
M. Wt: 280.32 g/mol
InChI Key: YAXVXZXSTDXQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole is a chemical compound with the molecular formula C17H16N2O2. It is known for its unique structure, which combines elements of naphthalene and indazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole can be achieved through photochemical reactions. These reactions are typically performed in a commercial Petri dish under controlled conditions . The process involves the use of specific reagents and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of photochemical synthesis can be scaled up for industrial applications. This would involve optimizing reaction conditions, such as light intensity and reaction time, to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with aromatic and heterocyclic systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole is unique due to its specific combination of naphthalene and indazole structures. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

57595-90-1

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

7,8-dimethoxy-10,11-dihydro-3H-naphtho[1,2-g]indazole

InChI

InChI=1S/C17H16N2O2/c1-20-15-7-10-3-6-13-12(14(10)8-16(15)21-2)5-4-11-9-18-19-17(11)13/h3,6-9H,4-5H2,1-2H3,(H,18,19)

InChI Key

YAXVXZXSTDXQQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3=C(C=CC2=C1)C4=C(CC3)C=NN4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.